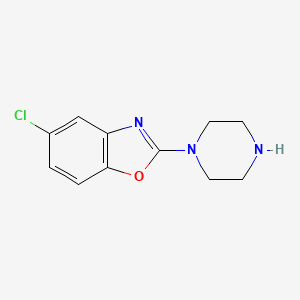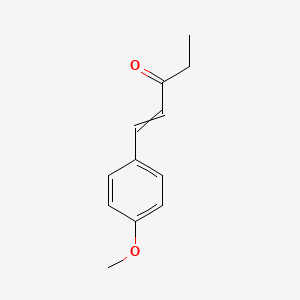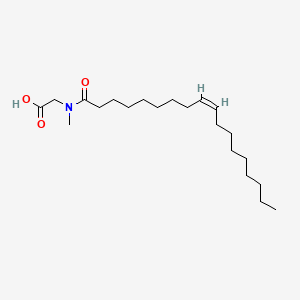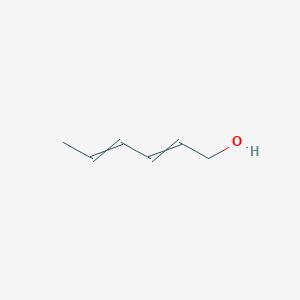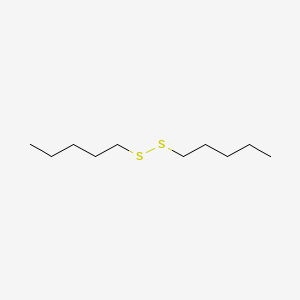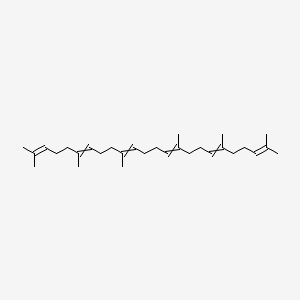
squalene
描述
Squalene is a naturally occurring organic compound classified as a triterpene hydrocarbon. It is a crucial intermediate in the biosynthesis of sterols, including cholesterol in humans. This compound was first identified in 1916 in the liver oil of deep-sea sharks by Japanese chemist Mitsumaru Tsujimoto. It is widely distributed in nature, found in plants, animals, and humans, particularly in human sebum .
准备方法
Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the mevalonic acid pathway or the 2-C-methyl-D-erythritol 4-phosphate pathway. These pathways involve the condensation of isoprene units to form the linear triterpene structure of this compound .
Industrial Production Methods: Traditionally, this compound has been extracted from shark liver oil. due to environmental concerns and the decline in shark populations, alternative sources have been explored. Microbial fermentation using genetically engineered strains of yeast such as Saccharomyces cerevisiae and Yarrowia lipolytica has shown promise for large-scale production. Additionally, this compound can be extracted from plant sources like olive oil, amaranth oil, and rice bran oil .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound epoxide, which is a key intermediate in the biosynthesis of sterols.
Reduction: this compound can be hydrogenated to form squalane, a saturated hydrocarbon used in cosmetics and pharmaceuticals.
Substitution: this compound can participate in various substitution reactions, particularly in the presence of catalysts
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone under controlled conditions.
Reduction: Hydrogenation is carried out using hydrogen gas and a palladium catalyst at elevated temperatures and pressures.
Substitution: Various catalysts and solvents can be used depending on the desired substitution reaction
Major Products:
This compound Epoxide: Formed during oxidation.
Squalane: Formed during hydrogenation.
Various Substituted Derivatives: Depending on the substitution reactions
科学研究应用
Squalene has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of sterols and other triterpenoids.
Biology: Plays a role in the biosynthesis of cholesterol and other essential biomolecules.
Medicine: Used as an adjuvant in vaccines to enhance immune response, and has potential anti-tumor and cardio-protective properties.
Industry: Widely used in cosmetics as a moisturizer and emollient, and in pharmaceuticals for its antioxidant properties .
作用机制
Squalene exerts its effects primarily through its role as a precursor in the biosynthesis of sterols. It undergoes oxidation to form this compound epoxide, which is then cyclized to produce lanosterol. Lanosterol is further processed to form cholesterol and other sterols. This compound also has antioxidant properties, protecting cells from oxidative damage by scavenging free radicals .
相似化合物的比较
Squalene is unique due to its high degree of unsaturation and its role as a key intermediate in sterol biosynthesis. Similar compounds include:
Beta-Carotene: A precursor to vitamin A with antioxidant properties.
Coenzyme Q10: Involved in the electron transport chain and has antioxidant properties.
Vitamins A, E, and K: Essential vitamins with various biological functions.
These compounds share some functional similarities with this compound, particularly in their antioxidant properties and roles in biological processes, but this compound’s specific role in sterol biosynthesis sets it apart.
属性
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNTYWPHWGJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064767 | |
| Record name | Squalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7683-64-9 | |
| Record name | Squalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7820441.png)
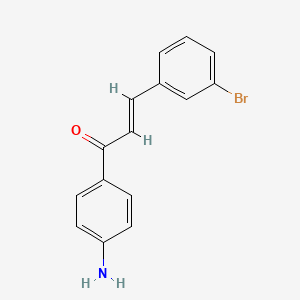
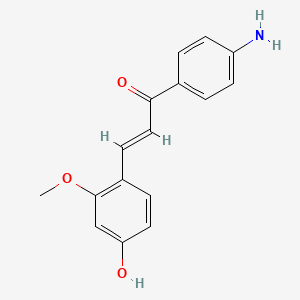
![2,2-dimethyl-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclopropanecarboxylic acid](/img/structure/B7820469.png)
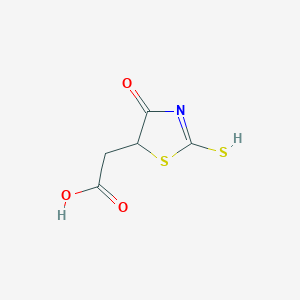
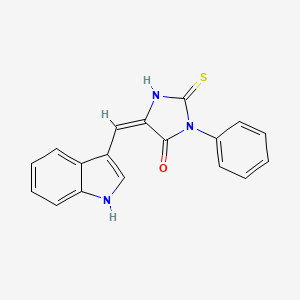
![{(3S,4R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride](/img/structure/B7820480.png)
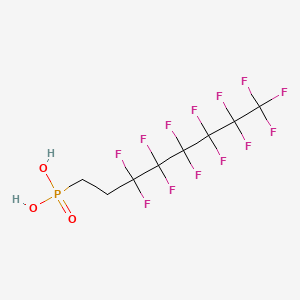
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B7820496.png)
